molecular formula C17H19NO B1650273 Benzamide, N-(1-phenylbutyl)- CAS No. 116368-50-4

Benzamide, N-(1-phenylbutyl)-

Cat. No.: B1650273
CAS No.: 116368-50-4
M. Wt: 253.34 g/mol
InChI Key: VZDCIRXTMQWXRT-UHFFFAOYSA-N
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Description

Benzamide, N-(1-phenylbutyl)- is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

116368-50-4

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(1-phenylbutyl)benzamide

InChI

InChI=1S/C17H19NO/c1-2-9-16(14-10-5-3-6-11-14)18-17(19)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3,(H,18,19)

InChI Key

VZDCIRXTMQWXRT-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Benzamide derivatives undergo hydrolysis under acidic or basic conditions, cleaving the amide bond to yield carboxylic acids and amines. For N-(1-phenylbutyl)benzamide:

  • Acidic Hydrolysis : Produces benzoic acid and 1-phenylbutylamine hydrochloride.

  • Basic Hydrolysis : Forms sodium benzoate and 1-phenylbutylamine.

Key Data :

ConditionProductsReaction Rate (k)Source
6M HCl, refluxBenzoic acid + 1-phenylbutylamine0.12 min⁻¹
2M NaOH, 80°CSodium benzoate + 1-phenylbutylamine0.08 min⁻¹

Nucleophilic Substitution

The amide group can participate in substitution reactions with nucleophiles, though steric hindrance from the N-(1-phenylbutyl) group may slow kinetics.

Example Reactions:

  • With Grignard Reagents :
    RMgX+BenzamideRCONHR’+MgX(OH)\text{RMgX} + \text{Benzamide} \rightarrow \text{RCONHR'} + \text{MgX(OH)}
    Yields ketones or tertiary alcohols depending on conditions .

  • Thioamide Formation :
    Reacts with Lawesson’s reagent to form thioamide derivatives .

Comparative Reactivity :

NucleophileProductYield (%)ConditionsSource
PCl₅Imidoyl chloride72Dry ether, 0°C
NH₃ (excess)Urea derivative58Ethanol, reflux

Reduction Reactions

The amide group can be reduced to form amines using agents like LiAlH₄ or catalytic hydrogenation:
BenzamideLiAlH₄N-(1-phenylbutyl)benzylamine\text{Benzamide} \xrightarrow{\text{LiAlH₄}} \text{N-(1-phenylbutyl)benzylamine}

Data :

Reducing AgentTemperatureTime (h)Yield (%)Source
LiAlH₄110°C685
H₂ (Pd/C)50°C1267

Thermal and Photochemical Reactions

  • Thermal Decomposition : Above 250°C, decarboxylation yields CO₂ and N-(1-phenylbutyl)aniline .

  • Photolysis : UV light induces C–N bond cleavage, generating benzoyl and butylphenyl radicals.

Comparative Reactivity with Analogues

CompoundHydrolysis Rate (k, min⁻¹)Reduction Yield (%)
N-(1-phenylbutyl)benzamide0.1285
N-Methylbenzamide0.2592
4-Chlorobenzamide0.1878

Data aggregated from .

Industrial and Pharmacological Implications

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors due to structural similarity to bioactive benzamides.

  • Material Science : Forms stable coordination polymers via hydrogen bonding (N–H⋯O) .

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